![molecular formula C15H17N3O2 B14404962 N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea CAS No. 85707-91-1](/img/structure/B14404962.png)
N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea is an organic compound with a complex structure that includes both dimethylamino and hydroxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea typically involves the reaction of 4-(dimethylamino)aniline with 2-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-(dimethylamino)aniline in an appropriate solvent such as dichloromethane.
- Adding 2-hydroxyphenyl isocyanate to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-[4-(Dimethylamino)phenyl]-N,N-diphenylurea: Similar structure but with diphenyl groups instead of hydroxyphenyl.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a phosphine group instead of a urea linkage.
Uniqueness
N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea is unique due to the presence of both dimethylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
85707-91-1 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)phenyl]-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H17N3O2/c1-18(2)12-9-7-11(8-10-12)16-15(20)17-13-5-3-4-6-14(13)19/h3-10,19H,1-2H3,(H2,16,17,20) |
InChI 键 |
UTYTZWBXGBDAOZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



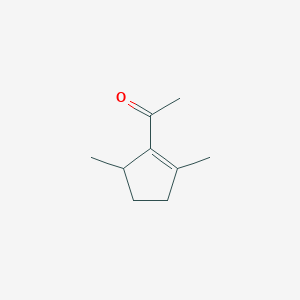
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
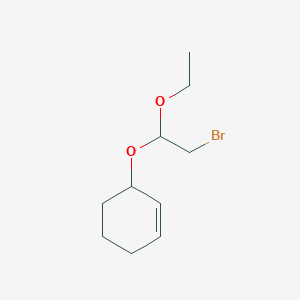
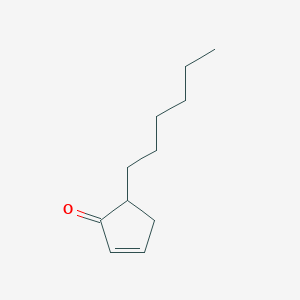
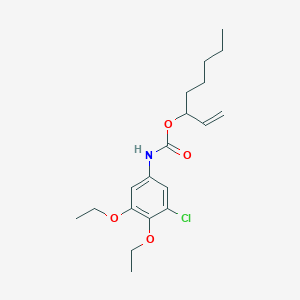
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
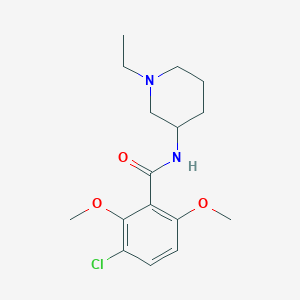
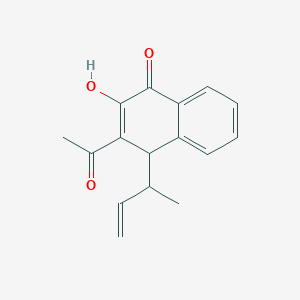
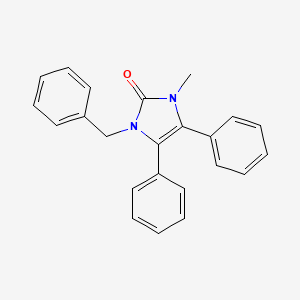


![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
